molecular formula C9H8BrNS B12838809 2-Bromo-4,5-dimethylbenzo[d]thiazole

2-Bromo-4,5-dimethylbenzo[d]thiazole

Cat. No.: B12838809
M. Wt: 242.14 g/mol
InChI Key: OCRHSCQLNVFZEW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. The presence of bromine and methyl groups on the thiazole ring makes it a unique compound with distinct chemical properties. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylbenzo[d]thiazole typically involves the bromination of 4,5-dimethylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-4,5-dimethylbenzo[d]thiazole or 2-thiol-4,5-dimethylbenzo[d]thiazole.

    Oxidation: Formation of this compound-6-carboxylic acid.

    Reduction: Formation of 4,5-dimethylbenzo[d]thiazole.

Scientific Research Applications

2-Bromo-4,5-dimethylbenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylbenzo[d]thiazole involves its interaction with various molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzo[d]thiazole
  • 2-Bromo-5-methylbenzo[d]thiazole
  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

Uniqueness

2-Bromo-4,5-dimethylbenzo[d]thiazole is unique due to the presence of both bromine and two methyl groups on the thiazole ring. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The combination of bromine and methyl groups also affects its solubility, stability, and overall chemical behavior .

Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRHSCQLNVFZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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